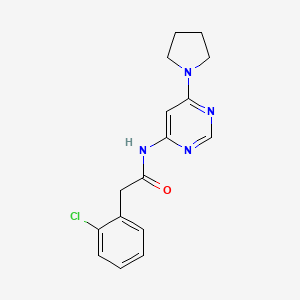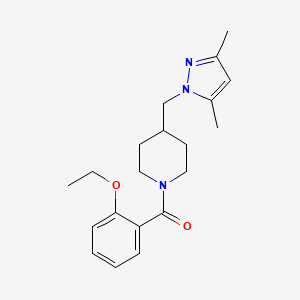
2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. This drug has been shown to be effective in reducing inflammation and suppressing the immune system, which makes it a promising candidate for the treatment of these diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research involving related pyrimidinyl compounds often focuses on their synthesis and characterization. For instance, studies have explored the synthesis of novel heterocyclic compounds, including pyrimidines, via reactions involving acetoacetamidopyridines and phosgene, highlighting routes to create compounds with potential applications in drug discovery and material science (H. L. Yale & E. Spitzmiller, 1977; H. L. Yale & E. Spitzmiller, 1977).
Antimicrobial Activities
Some studies have focused on the antimicrobial activities of novel compounds, including those with a pyrimidinyl moiety. For example, the synthesis and evaluation of compounds for their antibacterial and antifungal activities provide valuable insights into their potential therapeutic applications (R. Nunna et al., 2014).
Material Science Applications
Compounds related to "2-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide" have also found applications in materials science. Studies on the oxidation reactivity channels of related compounds and the formation of coordination complexes highlight their potential use in the development of new materials with specialized properties (Sylvie L. Pailloux et al., 2007; E. Klimova et al., 2013).
Spectroscopic and Quantum Mechanical Studies
Further research includes spectroscopic and quantum mechanical studies to characterize the molecular structure and reactivity of related compounds. These studies provide deeper insights into the electronic and structural properties that can inform the design of new compounds with desired characteristics (S. J. Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)9-16(22)20-14-10-15(19-11-18-14)21-7-3-4-8-21/h1-2,5-6,10-11H,3-4,7-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHALDYDBKUXNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)


![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)
![ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate](/img/structure/B2777103.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2777107.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2777109.png)

